molecular formula C17H22N4O4 B2488532 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034577-45-0

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2488532
CAS No.: 2034577-45-0
M. Wt: 346.387
InChI Key: OHPRELJHKJQJHQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action, making it a candidate for further research in therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H23N3O3C_{18}H_{23}N_3O_3, with a molecular weight of approximately 341.39 g/mol. The compound consists of an isoxazole ring, a pyrrolidine moiety, and a methoxypyrazine group, contributing to its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

  • Antimicrobial Activity :
    • Studies have shown that derivatives containing isoxazole and pyrazine rings exhibit significant antimicrobial properties. For instance, compounds similar to this one have demonstrated antibacterial and antifungal activities with MIC values often lower than conventional antibiotics .
  • Anticancer Properties :
    • The compound's structure suggests potential anticancer activity. Preliminary studies indicate that derivatives with similar moieties can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with isoxazole rings have been reported to inhibit BRD4 protein, which is implicated in several hematologic cancers .
  • Neuroprotective Effects :
    • Some derivatives of isoxazole have shown promise in neuroprotection, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells . This aspect warrants further exploration regarding the specific neuroprotective mechanisms of the compound.

Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of compounds with similar structures:

  • Study Findings : A derivative exhibited an MIC against Staphylococcus aureus at 0.12 µg/mL, significantly outperforming standard treatments .
CompoundMIC (µg/mL)Target Organism
3a0.12S. aureus
4b0.49Candida albicans

Anticancer Activity

The anticancer potential was assessed through various assays:

  • Cell Proliferation Inhibition : Compounds were tested against U266 cancer cells, showing IC50 values ranging from 0.003 µM to 2.1 µM for different derivatives .
CompoundIC50 (µM)Cancer Cell Line
390.003U266
402.1MCF7

Neuroprotective Effects

Research on neuroprotective properties indicated:

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involved testing the compound's derivatives against resistant bacterial strains in vitro, demonstrating significant efficacy compared to traditional antibiotics.
  • Case Study on Cancer Cell Lines : In vivo studies using xenograft models indicated that certain derivatives led to tumor regression without notable toxicity, highlighting their therapeutic potential.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-5-15(22)21-9-6-13(10-21)24-17-16(23-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPRELJHKJQJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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